molecular formula C25H29FN4O7 B1663356 DV-7028 CAS No. 133364-63-3

DV-7028

Cat. No.: B1663356
CAS No.: 133364-63-3
M. Wt: 516.5 g/mol
InChI Key: GVSYIVYQDRVBAL-BTJKTKAUSA-N
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Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DV-7028 involves multiple steps, starting with the preparation of the core structure, which is a pyrido triazine derivative. The key steps include:

    Formation of the pyrido triazine core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the piperidinyl group: This step involves the reaction of the core structure with a piperidinyl derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:

Chemical Reactions Analysis

Types of Reactions

DV-7028 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties .

Mechanism of Action

DV-7028 exerts its effects by selectively binding to the 5-hydroxytryptamine2 receptor, thereby inhibiting its activity. This receptor is involved in various physiological processes, including platelet aggregation and vascular contraction. By blocking this receptor, this compound can prevent the formation of arterial thrombi and reduce platelet aggregation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DV-7028 is unique due to its high selectivity for the 5-hydroxytryptamine2 receptor and its potent antithrombotic effects. Unlike some other compounds, it does not affect other serotonin receptor subtypes, making it a valuable tool for studying the specific role of the 5-hydroxytryptamine2 receptor in various physiological processes .

Properties

CAS No.

133364-63-3

Molecular Formula

C25H29FN4O7

Molecular Weight

516.5 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a][1,3,5]triazine-2,4-dione

InChI

InChI=1S/C21H25FN4O3.C4H4O4/c22-17-6-4-15(5-7-17)19(27)16-8-11-24(12-9-16)13-14-26-20(28)23-18-3-1-2-10-25(18)21(26)29;5-3(6)1-2-4(7)8/h4-7,16H,1-3,8-14H2;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

GVSYIVYQDRVBAL-BTJKTKAUSA-N

Isomeric SMILES

C1CCN2C(=NC(=O)N(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C1.C(=C\C(=O)O)\C(=O)O

SMILES

C1CCN2C(=NC(=O)N(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C1.C(=CC(=O)O)C(=O)O

Canonical SMILES

C1CCN2C(=NC(=O)N(C2=O)CCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F)C1.C(=CC(=O)O)C(=O)O

Synonyms

3-(2-(4-(4-fluorobenzoyl)piperidin-1-yl)ethyl)-6,7,8,9-tetrahydro-2H-pyrido(1,2-a)-1,3,5-triazine-2,4(3H)dione maleate
DV 7028
DV-7028

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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